3-[(2,5-Dichlorophenoxy)methyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C₁₁H₁₄Cl₃NO. This compound features a pyrrolidine ring linked to a dichlorophenoxy group, which contributes to its versatility in various scientific fields, including organic chemistry, biology, and medicinal applications. It is recognized for its potential as a reagent in organic synthesis and as a catalyst in chemical reactions, alongside its biological research applications .
3-[(2,5-Dichlorophenoxy)methyl]pyrrolidine hydrochloride can be classified as:
The synthesis of 3-[(2,5-Dichlorophenoxy)methyl]pyrrolidine hydrochloride typically involves a two-step process:
3-[(2,5-Dichlorophenoxy)methyl]pyrrolidine hydrochloride can participate in several types of chemical reactions:
The mechanism of action for 3-[(2,5-Dichlorophenoxy)methyl]pyrrolidine hydrochloride involves its interaction with biological targets such as receptors or enzymes. This compound may modulate biological pathways by binding to these targets, leading to various physiological effects. The specific pathways depend on the context of its application in research or therapeutic settings.
3-[(2,5-Dichlorophenoxy)methyl]pyrrolidine hydrochloride has several notable applications:
This compound represents a significant tool across multiple scientific disciplines due to its unique structural features and versatile applications.
The opioid epidemic remains a global public health crisis, exacerbated by limitations of existing therapeutics that either address pain management or addiction liability, but not both simultaneously [1] [5]. 3-[(2,5-Dichlorophenoxy)methyl]pyrrolidine hydrochloride exemplifies an innovative dual-target strategy designed to merge μ-opioid receptor (MOR) agonism with dopamine D3 receptor (D3R) antagonism in a single molecular scaffold [1]. This approach aims to deliver analgesia while inherently curbing misuse potential, as D3R antagonism directly disrupts reward pathways associated with addictive behaviors [1].
Chemically, this compound integrates key structural motifs:
Lead optimization studies prioritized CNS Multiparameter Optimization (CNS-MPO) scores to enhance blood-brain barrier (BBB) penetration while maintaining balanced affinity for MOR and D3R [1]. Compounds achieving CNS-MPO scores >2.5 demonstrated significantly improved predicted brain exposure, crucial for central effects like reward pathway modulation [1]. This represents a deliberate shift from peripherally restricted predecessors (e.g., Loperamide derivatives) toward centrally active analgesics with built-in anti-addiction properties [1].
Table 1: Dual-Target Strategies in Opioid Pharmacology
Strategy | Molecular Targets | Primary Therapeutic Goal | Key Advantages | Limitations of Prior Approaches |
---|---|---|---|---|
MOR Agonist Only | MOR | Analgesia | Potent analgesia for severe pain | High abuse liability, respiratory depression |
Biased MOR Agonists | MOR (G-protein biased) | Reduced side effects | Lower β-arrestin recruitment (theoretical) | Retain abuse potential; unclear clinical benefit |
D3R Antagonist Only | D3R | Reduce drug-seeking behavior | Attenuates reward pathways | No intrinsic analgesic effect |
MOR-D3R Bivalent (e.g., 3-[(2,5-Dichlorophenoxy)methyl]pyrrolidine hydrochloride) | MOR (agonist) + D3R (antagonist) | Analgesia with reduced addiction | Single-molecule solution; synergistic neuropharmacology | Requires precise physicochemical optimization |
The development of 3-[(2,5-Dichlorophenoxy)methyl]pyrrolidine hydrochloride is grounded in decades of research into bivalent ligand design for central nervous system (CNS) disorders. Early efforts focused on linking pharmacophores via inert alkyl chains, often resulting in non-selective binding and poor pharmacokinetics [1] [6]. Contemporary strategies employ scaffold hybridization, strategically merging pharmacophoric elements from validated opioid and dopaminergic ligands into synthetically tractable frameworks with optimized drug-like properties [1].
Key historical milestones influencing this compound’s design include:
The structural evolution toward 3-[(2,5-Dichlorophenoxy)methyl]pyrrolidine hydrochloride specifically addressed two critical challenges in bivalent ligand design:
Table 2: Evolution of Key Structural Features in MOR-D3R Bivalent Ligands
Generation | Core Structural Features | Target Engagement | CNS-MPO Score | Primary Limitations |
---|---|---|---|---|
Early Bivalent | Loperamide + Haloperidol derivatives; long alkyl linkers | Moderate MOR/D3R affinity | <2.0 | Poor BBB penetration; metabolic instability |
1st Gen Hybrids | TRV130-derived + substituted pyrrolidines | High MOR affinity; moderate D3R antagonism | 2.0–2.4 | Suboptimal D3R selectivity over D2R |
Optimized (e.g., 3-[(2,5-Dichlorophenoxy)methyl]pyrrolidine hydrochloride) | TRV130/Loperamide cores + trans-(2S,4R)-pyrrolidine/ phenylcyclopropylamine | High MOR/D3R affinity; improved D3R selectivity | >2.5 | Requires in vivo validation of reduced abuse liability |
Critically, this compound’s design aligns with emerging insights that signaling bias (e.g., G-protein vs. β-arrestin) alone may be insufficient to eliminate opioid side effects [3]. Instead, targeting orthogonal mechanisms (MOR analgesia + D3R anti-reward) offers a pharmacologically robust approach to dissecting therapeutic effects from liabilities [1] [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: